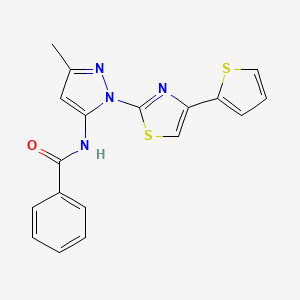![molecular formula C23H20BrCl2N5O2 B2376487 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 921077-17-0](/img/no-structure.png)
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H20BrCl2N5O2 and its molecular weight is 549.25. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : This compound and similar derivatives have been synthesized through various methods, including multistep synthesis from different starting materials, showcasing the compound's chemical versatility. These methods are significant for understanding the chemical properties and potential applications of the compound (Šimo et al., 1995).
Structural Analysis : Studies have focused on understanding the molecular structure and hydrogen-bonded chains in isostructural compounds. This research contributes to the knowledge of the compound's molecular interactions and structural characteristics (Portilla et al., 2005).
Chemical Reactions and Properties
Reactivity and Chemical Properties : Research has been conducted on the reactivity of similar compounds in various chemical reactions. Understanding these properties can lead to potential applications in synthesis and material science (Rauf et al., 2010).
Crystal Structures and Interactions : Studies on related compounds have examined their crystal structures and molecular interactions, such as hydrogen bonding and pi-pi stacking interactions. These insights are crucial for applications in crystallography and material design (Trilleras et al., 2009).
Potential Applications
Catalysis and Green Chemistry : Research on derivatives has explored their use in catalysis, highlighting the potential for environmentally friendly chemical processes (Salari et al., 2017).
Novel Synthesis Pathways : Studies have also developed novel synthetic pathways for related compounds, expanding the possibilities for synthesizing new materials with unique properties (Hesek et al., 1994).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione, followed by bromination of the resulting product and subsequent reaction with 4-bromophenylacetic acid. The final step involves the methylation of the resulting product to yield the target compound.", "Starting Materials": [ "2,4-dichlorobenzylamine", "7,8-dihydro-6H-purine-2,4-dione", "4-bromophenylacetic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione in the presence of sodium hydroxide and methanol to yield 3-(2,4-dichlorophenyl)methyl-7,8-dihydro-1,7-dimethyl-6H-purine-2,4-dione.", "Step 2: Bromination of the product from step 1 with bromine in chloroform to yield 3-(2,4-dichlorophenyl)methyl-9H-purine-2,4,7-trione.", "Step 3: Reaction of the product from step 2 with 4-bromophenylacetic acid in the presence of hydrochloric acid and diethyl ether to yield 9-(4-bromophenyl)-3-(2,4-dichlorophenyl)methyl-9H-purine-2,4,7-trione.", "Step 4: Methylation of the product from step 3 with methyl iodide in the presence of sodium hydroxide and methanol to yield the target compound, 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
Numéro CAS |
921077-17-0 |
Nom du produit |
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Formule moléculaire |
C23H20BrCl2N5O2 |
Poids moléculaire |
549.25 |
Nom IUPAC |
9-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20BrCl2N5O2/c1-13-10-29(17-7-4-15(24)5-8-17)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-14-3-6-16(25)9-18(14)26/h3-9,13H,10-12H2,1-2H3 |
Clé InChI |
CSOCDVVHHIUKQS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



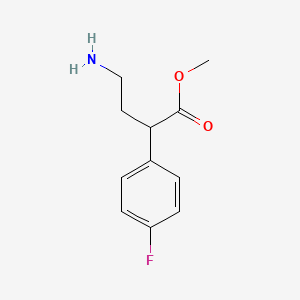
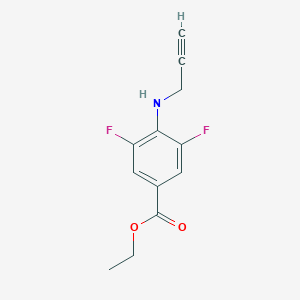
![4-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2376408.png)
![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)
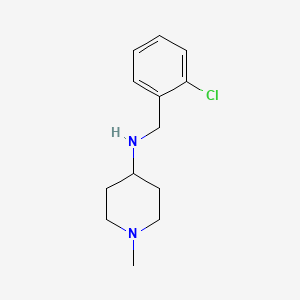
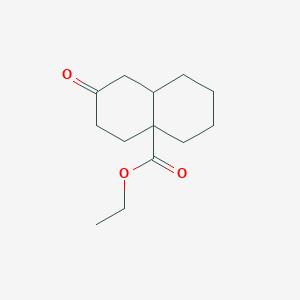

![Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2376419.png)
![2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2376422.png)
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
![2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376425.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2376426.png)
